

Application Notes and Protocols for PF-03654746 Receptor Occupancy PET Imaging

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For Researchers, Scientists, and Drug Development Professionals

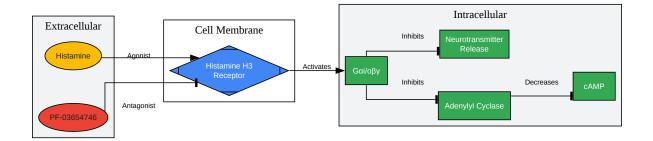
Introduction

PF-03654746 is a potent and selective antagonist for the histamine H3 receptor (H3R), a key target in the central nervous system for the potential treatment of various neurological and psychiatric disorders.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain, providing crucial information for drug development programs.[3][4] This document provides detailed protocols for conducting receptor occupancy studies of **PF-03654746** using the selective H3R radioligand [11C]GSK189254.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. H3Rs act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release. They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.





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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols Radioligand Synthesis and Quality Control: [11C]GSK189254

The radioligand [11C]GSK189254 is synthesized via N-alkylation of the precursor, 6-[(3-cyclobutyl-2,3-4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-pyridinecarboxamide, with [11C]methyl iodide.[5]

Synthesis Procedure:

- [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[5]
- [11C]Methyl lodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide using a GE Healthcare PETtrace Mel system or a similar automated module.[5]
- Radiolabeling:
 - \circ Dissolve 1.0 mg of the precursor in 300 μ L of dimethylsulfoxide (DMSO) in a sealed reaction vial.[5]



- Add 20 μL of tetrabutylammonium fluoride.[5]
- Bubble the [11C]methyl iodide through the precursor solution at room temperature.[5]
- Heat the sealed vial at 130°C for 5 minutes.[5]
- Purification:
 - Purify the reaction mixture using semi-preparative HPLC.[5]
 - Collect the product fraction and evaporate to dryness.
 - Reformulate the final product in 0.9% NaCl for injection.[5]

Quality Control:

- Radiochemical Purity: Determined by analytical HPLC, should be >95%.[5]
- Specific Activity: Measured at the time of injection, typically in the range of 151 ± 148 GBq/
 µmol.[5]
- Identity Confirmation: Co-elution of the radiolabeled product with a non-labeled GSK189254 standard on an analytical HPLC system.[5]

Preclinical Receptor Occupancy PET Imaging Protocol (Rodent Model)

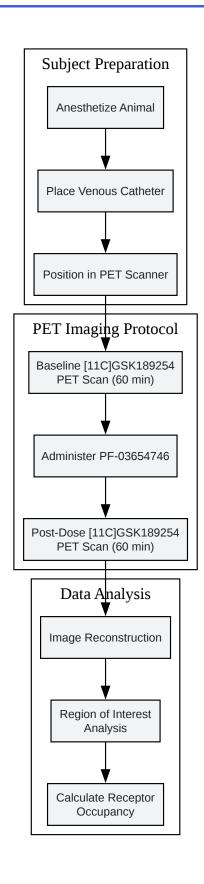
This protocol is adapted from a study in Wistar rats.[6]

Subject Preparation:

- Anesthetize the animal (e.g., with isoflurane).
- Place a catheter in a lateral tail vein for radioligand and drug administration.
- Position the animal in the PET scanner with its head in the field of view.[6]

Experimental Workflow:





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Caption: Preclinical PET Imaging Workflow.



PET Imaging Acquisition:

- Baseline Scan:
 - Perform a transmission scan for attenuation correction.
 - Administer a bolus injection of [11C]GSK189254 (e.g., 50.5 ± 6.9 MBq) via the tail vein catheter.[6]
 - o Acquire a dynamic PET scan for 60 minutes.[6]
- Drug Administration:
 - Administer PF-03654746 at the desired dose and route.
- Post-Dose Scan:
 - At the desired time point after PF-03654746 administration, repeat the [11C]GSK189254 injection and 60-minute dynamic PET scan.

Human Receptor Occupancy PET Imaging Protocol

This protocol is based on a clinical study in healthy human subjects.[1]

Subject Preparation:

- Subjects should fast overnight before the PET scan.
- Insert intravenous catheters in each arm, one for radioligand injection and one for blood sampling.
- Position the subject comfortably in the PET scanner.

PET Imaging Acquisition:

- Baseline Scan:
 - Perform a transmission scan for attenuation correction.



- Administer a bolus injection of [11C]GSK189254.
- Acquire a dynamic PET scan for a predetermined duration (e.g., 90-120 minutes).
- Drug Administration:
 - Administer a single oral dose of PF-03654746 (e.g., 0.1 to 4 mg).[1]
- Post-Dose Scans:
 - Perform subsequent PET scans at various time points post-dose (e.g., 3 hours and 24 hours) to determine the time course of receptor occupancy.[1] Each post-dose scan involves a new injection of [11C]GSK189254.

Data Presentation

Table 1: Quantitative Data for PF-03654746 Receptor Occupancy Studies



Parameter	Value	Species	Reference
PF-03654746 Dosing			
Oral Dose Range	0.1 - 4 mg	Human	
[11C]GSK189254 Radioligand			
In vivo Kd	9.5 ± 5.9 pM	Human	[1]
Injected Dose (Preclinical)	50.5 ± 6.9 MBq	Rat	[6]
Injected Dose (Clinical)	350 ± 136 MBq	Human	[5]
Specific Activity	151 ± 148 GBq/μmol	Human	[5]
Receptor Occupancy (RO)			
RO at ~3h post-dose (0.1-4mg)	71% - 97%	Human	[1]
RO at ~24h post-dose (0.1-4mg)	30% - 93%	Human	[1]
Pharmacokinetics			
IC50	0.144 ± 0.010 ng/mL	Human	[1][2]
Cp,u IC50	0.31 nM	Human	
Cp,u IC50	0.99 nM	Non-human Primate	[7]

Data Analysis

Image Reconstruction:

• PET data should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[8]



• Corrections for attenuation, scatter, randoms, and dead time should be applied.

Kinetic Modeling:

- Time-activity curves (TACs) are generated for various brain regions of interest (ROIs).
- The total distribution volume (VT) of [11C]GSK189254 in each ROI is estimated using a suitable kinetic model, such as the two-tissue compartment model, with a metabolitecorrected arterial plasma input function.[9]

Receptor Occupancy Calculation:

Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radioligand after drug administration compared to baseline:

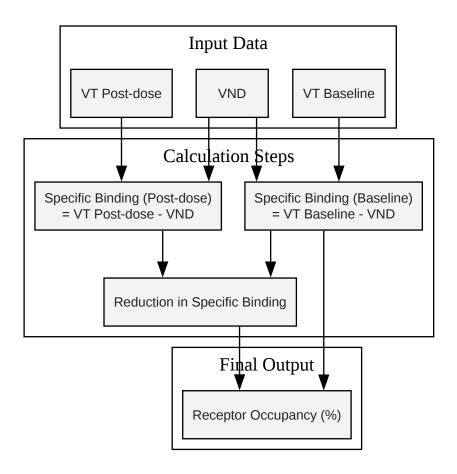
RO (%) = [(VT,baseline - VND) - (VT,post-dose - VND)] / (VT,baseline - VND) x 100

Where:

- VT,baseline is the total distribution volume at baseline.
- VT,post-dose is the total distribution volume after PF-03654746 administration.
- VND is the non-displaceable distribution volume, representing non-specific binding, which can be estimated from a reference region devoid of H3 receptors or using a Lassen plot.[9]

Logical Relationship for Receptor Occupancy Calculation





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Caption: Logical Flow for Receptor Occupancy Calculation.

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